Prmt5-IN-12

Description

Properties

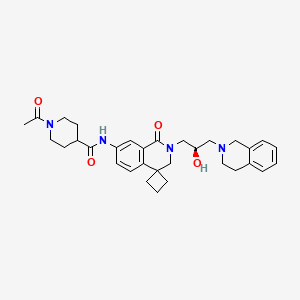

Molecular Formula |

C32H40N4O4 |

|---|---|

Molecular Weight |

544.7 g/mol |

IUPAC Name |

1-acetyl-N-[2-[(2R)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-1-oxospiro[3H-isoquinoline-4,1'-cyclobutane]-7-yl]piperidine-4-carboxamide |

InChI |

InChI=1S/C32H40N4O4/c1-22(37)35-15-10-24(11-16-35)30(39)33-26-7-8-29-28(17-26)31(40)36(21-32(29)12-4-13-32)20-27(38)19-34-14-9-23-5-2-3-6-25(23)18-34/h2-3,5-8,17,24,27,38H,4,9-16,18-21H2,1H3,(H,33,39)/t27-/m1/s1 |

InChI Key |

IWXAXHIQKHUHFY-HHHXNRCGSA-N |

Isomeric SMILES |

CC(=O)N1CCC(CC1)C(=O)NC2=CC3=C(C=C2)C4(CCC4)CN(C3=O)C[C@@H](CN5CCC6=CC=CC=C6C5)O |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)NC2=CC3=C(C=C2)C4(CCC4)CN(C3=O)CC(CN5CCC6=CC=CC=C6C5)O |

Origin of Product |

United States |

Foundational & Exploratory

Prmt5-IN-12: A Technical Guide to Target Engagement with PRMT5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target engagement of Prmt5-IN-12 with Protein Arginine Methyltransferase 5 (PRMT5). It is designed to offer a comprehensive resource for researchers and drug development professionals working on the discovery and characterization of PRMT5 inhibitors. This document details the biochemical and cellular mechanisms of PRMT5, summarizes quantitative data for representative PRMT5 inhibitors, and provides detailed experimental protocols for key assays to evaluate target engagement.

Introduction to PRMT5

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in a multitude of cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[3][4][5] Dysregulation of PRMT5 activity has been implicated in various cancers, making it a compelling therapeutic target.[2][6] PRMT5 functions within a complex, with its catalytic activity being significantly enhanced by its binding partner, MEP50 (Methylosome Protein 50).[7]

This compound: Mechanism of Action and Target Engagement

This compound is a potent and selective inhibitor of PRMT5. Its mechanism of action involves binding to the PRMT5 active site, thereby preventing the transfer of a methyl group from the S-adenosylmethionine (SAM) cofactor to its protein substrates.[2] The engagement of this compound with PRMT5 can be quantified through various biochemical and cellular assays, which are crucial for determining its potency and efficacy.

Quantitative Data for Representative PRMT5 Inhibitors

While specific quantitative data for this compound is not publicly available, the following tables summarize the biochemical and cellular target engagement data for well-characterized PRMT5 inhibitors, which can serve as a benchmark for the evaluation of this compound.

Table 1: Biochemical Potency of Representative PRMT5 Inhibitors

| Compound | Assay Type | Substrate | IC₅₀ (nM) | Reference |

| EPZ015666 | Radioactive | Histone H4 Peptide | 30 ± 3 | [8] |

| Compound 15 | Radioactive | Histone H4 Peptide | 18 ± 1 | [8] |

| Compound 17 | Radioactive | Histone H4 Peptide | 12 ± 1 | [8] |

| CMP5 | Not Specified | Not Specified | >10,000 | [9] |

| HLCL61 | Not Specified | Not Specified | ~10,000 | [9] |

Table 2: Cellular Activity of Representative PRMT5 Inhibitors

| Compound | Cell Line | Assay Type | Endpoint | IC₅₀/EC₅₀ (nM) | Reference |

| Compound 17 | LNCaP | MTT Assay | Cell Viability | 430 | [7] |

| Compound 17 | A549 | MTT Assay | Cell Viability | 447 | [7] |

| GSK591 | Neuroblastoma Cell Lines | Cell Viability Assay | Cell Viability | Low nM range | [10] |

| EPZ015666 | Transformed T-cells | Cell Viability Assay | Cell Viability | Not Specified | [9] |

Experimental Protocols for Target Engagement Assays

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of this compound.

Biochemical Assay: TR-FRET for PRMT5 Activity

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust method for measuring PRMT5 enzymatic activity in a high-throughput format.[1][11]

Principle: The assay measures the methylation of a biotinylated histone H4 peptide substrate by PRMT5. A europium-labeled antibody specific for the symmetrically dimethylated arginine on the substrate is used as the donor fluorophore, and a dye-labeled acceptor (e.g., streptavidin-allophycocyanin) that binds to the biotinylated peptide serves as the acceptor. When the substrate is methylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for FRET to occur.

Protocol:

-

Reagent Preparation:

-

Prepare 1x PRMT5 Assay Buffer.

-

Dilute the biotinylated histone H4 peptide substrate and S-adenosylmethionine (SAM) in 1x PRMT5 Assay Buffer.

-

Dilute the PRMT5 enzyme to the desired concentration in 1x PRMT5 Assay Buffer.

-

Prepare a serial dilution of this compound in 1x PRMT5 Assay Buffer.

-

-

Enzymatic Reaction:

-

In a 384-well plate, add the diluted this compound or vehicle control.

-

Add the PRMT5 enzyme to all wells except the "no enzyme" control.

-

Initiate the reaction by adding the substrate/SAM mixture.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours).

-

-

Detection:

-

Stop the reaction by adding TR-FRET Detection Buffer containing EDTA.

-

Add the Eu-labeled antibody and incubate.

-

Add the dye-labeled acceptor and incubate.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

-

Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cellular Assay: NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement (TE) assay allows for the quantification of compound binding to a specific target protein in living cells.[12][13]

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged PRMT5 (donor) and a cell-permeable fluorescent tracer that binds to PRMT5 (acceptor). When an unlabeled compound like this compound competes with the tracer for binding to PRMT5, the BRET signal decreases in a dose-dependent manner.

Protocol:

-

Cell Preparation:

-

Co-transfect cells (e.g., HEK293T) with vectors expressing NanoLuc®-PRMT5 and its binding partner WDR77.

-

Plate the transfected cells in a 96-well plate and incubate overnight.

-

-

Assay Execution:

-

Prepare a serial dilution of this compound.

-

Add the NanoBRET™ Tracer and the diluted this compound or vehicle control to the cells.

-

Add the Nano-Glo® Substrate to generate the luminescent signal.

-

Incubate the plate at room temperature.

-

-

Detection:

-

Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., >600 nm) using a BRET-capable plate reader.

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

-

Plot the NanoBRET™ ratio against the inhibitor concentration and fit the data to determine the EC₅₀ value.

-

Cellular Assay: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify direct target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein.[14][15]

Principle: The binding of a ligand, such as this compound, to its target protein, PRMT5, can stabilize the protein and increase its melting temperature. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the soluble (non-denatured) target protein.

Protocol:

-

Cell Treatment:

-

Treat cultured cells with this compound or vehicle control for a specified time.

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension and heat the samples to a range of different temperatures for a fixed duration (e.g., 3 minutes).

-

Cool the samples on ice.

-

-

Protein Extraction and Quantification:

-

Lyse the cells (e.g., by freeze-thaw cycles).

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

-

Quantify the amount of soluble PRMT5 in each sample using a method such as Western blotting or an immunoassay.

-

-

Data Analysis:

-

Generate a melting curve by plotting the amount of soluble PRMT5 as a function of temperature for both the treated and untreated samples.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

-

Visualizing PRMT5 Signaling and Experimental Workflows

PRMT5 Signaling Pathway

PRMT5 is involved in multiple signaling pathways that are crucial for cell proliferation and survival. Inhibition of PRMT5 can therefore impact these pathways.

Caption: PRMT5 signaling pathways and the inhibitory effect of this compound.

Experimental Workflow: TR-FRET Assay

The following diagram illustrates the workflow for the PRMT5 TR-FRET assay.

Caption: Workflow for a PRMT5 TR-FRET biochemical assay.

Logical Relationship: Mechanism of Target Engagement

This diagram outlines the logical flow of how this compound engages with PRMT5 and leads to a measurable cellular effect.

Caption: Logical flow of this compound target engagement and cellular effects.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. PathSpecific™ Human PRMT5 Assay Kit, TR-FRET - Creative Biolabs [creative-biolabs.com]

- 3. Fluorescence-resonance-energy-transfer-based assay to estimate modulation of TDP1 activity through arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 5. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 7. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. NanoBRET® TE PRMT5 Assay [promega.com]

- 13. biorxiv.org [biorxiv.org]

- 14. biorxiv.org [biorxiv.org]

- 15. biorxiv.org [biorxiv.org]

A Technical Guide to the Biological Activity of PRMT5 Inhibitors

Disclaimer: Publicly available scientific literature and databases lack specific biological activity data for a compound designated "Prmt5-IN-12". Therefore, this guide provides a comprehensive overview of the biological activities of well-characterized Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, serving as a technical reference for this important class of therapeutic agents. The data and methodologies presented are drawn from studies of representative and clinically relevant PRMT5 inhibitors.

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[1][2] This post-translational modification is a critical regulatory mechanism in numerous cellular processes, including transcriptional regulation, mRNA splicing, DNA damage repair, and signal transduction.[3][4] PRMT5 forms a core complex with Methylosome Protein 50 (MEP50), which is essential for its enzymatic activity and substrate recognition.[5][6]

The overexpression and aberrant activity of PRMT5 have been implicated in a wide range of human cancers, including lymphoma, lung cancer, breast cancer, and glioblastoma, often correlating with poor patient prognosis.[7][8] Its role in promoting cell proliferation, survival, and genomic stability has established PRMT5 as a compelling therapeutic target in oncology.[8][9] This has spurred the development of small molecule inhibitors aimed at disrupting its catalytic function.

Mechanism of Action of PRMT5 Inhibitors

PRMT5 inhibitors are small molecules designed to block the enzyme's methyltransferase activity.[10] They typically function by binding to the active site, preventing the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to arginine residues on substrate proteins.[10] By inhibiting the generation of sDMA marks, these compounds disrupt the downstream cellular processes that are dependent on PRMT5 activity. This leads to a cascade of effects, including cell cycle arrest, apoptosis, and senescence in cancer cells.[7][11]

A key molecular consequence of PRMT5 inhibition is the disruption of spliceosome assembly and function. PRMT5 methylates Sm proteins (SmB, SmD1, SmD3), which is a crucial step for the maturation of small nuclear ribonucleoproteins (snRNPs), the core components of the spliceosome.[5][12] Inhibition of this process leads to widespread alternative splicing events, particularly intron retention, which can result in the production of non-functional proteins or trigger nonsense-mediated mRNA decay.[12][13]

Quantitative Biological Data

The potency of PRMT5 inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays. The following tables summarize representative data for several well-studied PRMT5 inhibitors.

Table 1: Biochemical Potency of Representative PRMT5 Inhibitors

| Compound | Assay Target | IC50 (nM) | Reference |

|---|---|---|---|

| EPZ015666 (GSK3235025) | PRMT5/MEP50 | 22 | [14] |

| GSK591 (EPZ015866) | PRMT5 | 4 | [14] |

| PRMT5-IN-1 HCl | PRMT5/MEP50 | 11 | [15] |

| Onametostat (JNJ-64619178) | PRMT5/MEP50 | 0.14 | [16] |

| PRT543 | PRMT5/MEP50 | 10.8 |[17] |

Table 2: Cellular Activity of Representative PRMT5 Inhibitors

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

|---|---|---|---|---|

| PRMT5-IN-1 HCl | Granta-519 (MCL) | Cell Proliferation | 0.06 | [15] |

| PRMT5-IN-1 HCl | Granta-519 (MCL) | sDMA Inhibition | 0.012 | [15] |

| PRMT5-IN-32 | HCT116 (Colon) | Cell Proliferation | 0.13 | [13] |

| Compound 17 (PPI Inhibitor) | LNCaP (Prostate) | Cell Proliferation | 0.43 |[5] |

Signaling Pathways and Biological Effects

Inhibition of PRMT5 impacts multiple critical signaling pathways, leading to its potent anti-tumor effects.

As a core component of the methylosome, PRMT5 is a master regulator of RNA splicing.[1] Its inhibition disrupts this fundamental process, leading to global changes in the transcriptome.

PRMT5 depletion or inhibition triggers the accumulation of DNA double-strand breaks (DSBs) and impairs homologous recombination (HR)-based repair.[12] This occurs, in part, through the aberrant splicing of key DNA repair factors like TIP60, leading to reduced histone H4 acetylation, a critical step in DNA repair pathway commitment.[12] This sensitizes cancer cells to DNA-damaging agents and PARP inhibitors.[12]

PRMT5 has been shown to regulate multiple pro-survival signaling cascades. In colorectal cancer, PRMT5 promotes cell proliferation and epithelial-mesenchymal transition (EMT) by activating the EGFR/Akt/GSK3β signaling axis.[7] In lymphoma, PRMT5 activates both WNT/β-catenin and AKT/GSK3β pathways to promote cell survival.[11] Furthermore, a positive feedback loop exists where PI3K/AKT signaling can, in turn, upregulate PRMT5 expression.[18]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the biological activity of PRMT5 inhibitors. Specific details may vary between laboratories and reagent suppliers.

This assay quantifies the methyltransferase activity of PRMT5 on a biotinylated histone peptide substrate.

Methodology:

-

Reagent Preparation: Prepare assay buffer, PRMT5/MEP50 enzyme complex, biotinylated H4 peptide substrate, and S-adenosylmethionine (SAM).

-

Reaction Setup: In a 384-well plate, add the substrate/SAM mixture to each well.

-

Compound Addition: Add serial dilutions of the PRMT5 inhibitor (or DMSO as a control) to the wells.

-

Enzyme Addition: Initiate the reaction by adding the purified PRMT5/MEP50 enzyme complex.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the methylation reaction to proceed.

-

Detection: Stop the reaction and add AlphaLISA Acceptor beads (specific for the sDMA mark) and streptavidin-coated Donor beads. Incubate in the dark.

-

Signal Reading: Read the plate on an EnVision Multilabel Reader. The AlphaLISA signal is proportional to the extent of substrate methylation.

-

Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This experiment measures the ability of an inhibitor to block PRMT5 activity inside cells by detecting global levels of sDMA on cellular proteins.

Methodology:

-

Cell Culture and Treatment: Seed cancer cells (e.g., Granta-519, HCT116) in culture plates and allow them to adhere. Treat the cells with various concentrations of the PRMT5 inhibitor for a specified duration (e.g., 72-96 hours).

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody that specifically recognizes the symmetric dimethylarginine (sDMA) mark.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Incubate with a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities to determine the dose-dependent reduction in global sDMA levels.

This assay determines the effect of the PRMT5 inhibitor on cancer cell growth and viability.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the PRMT5 inhibitor. Include a DMSO-only control.

-

Incubation: Culture the cells for an extended period (e.g., 3 to 10 days) to allow for effects on proliferation to manifest.

-

Reagent Addition: Add the viability reagent (e.g., CCK-8) to each well and incubate for the recommended time.

-

Measurement: Measure the absorbance or luminescence using a microplate reader. The signal is proportional to the number of viable cells.

-

Data Analysis: Normalize the data to the control wells and plot the percentage of viability against the logarithm of inhibitor concentration to determine the IC50 value.

Conclusion

PRMT5 is a critical regulator of essential cellular functions that are frequently co-opted by cancer cells to drive proliferation and survival. The development of potent and selective PRMT5 inhibitors has provided valuable tools for research and promising candidates for cancer therapy. These inhibitors exert their anti-tumor effects by disrupting multiple key pathways, most notably RNA splicing and the DNA damage response. The data and protocols outlined in this guide provide a technical foundation for professionals engaged in the research and development of this important class of anti-cancer agents.

References

- 1. Structural insights into protein arginine symmetric dimethylation by PRMT5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural biology and chemistry of protein arginine methyltransferases - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00269E [pubs.rsc.org]

- 4. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. PRMT5 inhibition has a potent anti-tumor activity against adenoid cystic carcinoma of salivary glands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. onclive.com [onclive.com]

- 9. Targeted CRISPR screening identifies PRMT5 as synthetic lethality combinatorial target with gemcitabine in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PRMT5 (D5P2T) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 11. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PRMT5 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 13. PRMT5 Inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 14. selleckchem.com [selleckchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. selleckchem.com [selleckchem.com]

- 17. selleckchem.com [selleckchem.com]

- 18. Discovery of PRMT5 N-Terminal TIM Barrel Ligands from Machine-Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Impact of PRMT5 Inhibition on Histone Methylation

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular regulation, playing a pivotal role in a myriad of biological processes through the methylation of histone and non-histone proteins. As a Type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues (sDMA), a post-translational modification that is integral to transcriptional regulation, RNA processing, signal transduction, and DNA damage response.[1][2][3] Dysregulation of PRMT5 activity is frequently implicated in various cancers, making it a compelling therapeutic target for drug development professionals.[1][2][4]

This technical guide provides a comprehensive overview of the effects of PRMT5 inhibition on histone methylation. While the specific inhibitor "Prmt5-IN-12" is not documented in publicly available scientific literature, this guide will utilize data from well-characterized, potent, and selective PRMT5 inhibitors such as EPZ015666 (GSK591) and LLY-283 to illustrate the core biological and cellular consequences of PRMT5 inhibition.

Core Function of PRMT5 in Histone Methylation

PRMT5 primarily targets arginine residues on the N-terminal tails of histones. The most well-documented substrates are Histone H4 at arginine 3 (H4R3), Histone H3 at arginine 8 (H3R8), and Histone H2A at arginine 3 (H2AR3).[5][6][7][8] The symmetric dimethylation of these residues (H4R3me2s, H3R8me2s, H2AR3me2s) is generally associated with transcriptional repression.[6][7][8] This repressive mark can alter chromatin structure, leading to the silencing of tumor suppressor genes and other regulatory elements.[5][7] For instance, PRMT5-mediated H4R3me2s has been shown to recruit the DNA methyltransferase DNMT3A, thereby coupling histone and DNA methylation in gene silencing.[5][7]

Mechanism of Action of PRMT5 Inhibitors

The majority of small molecule PRMT5 inhibitors, including EPZ015666 and LLY-283, are designed to be competitive with the methyl donor S-adenosylmethionine (SAM).[2] By binding to the SAM pocket in the active site of PRMT5, these inhibitors prevent the transfer of a methyl group to the arginine residues of histone and non-histone substrates.[2] This leads to a global reduction in symmetric dimethylarginine levels within the cell.

Quantitative Effects of PRMT5 Inhibitors on Histone and Non-Histone Methylation

The potency of PRMT5 inhibitors is typically determined through both enzymatic and cellular assays. The half-maximal inhibitory concentration (IC50) in enzymatic assays measures the direct inhibition of the PRMT5 enzyme, while cellular IC50 values reflect the inhibitor's ability to reduce symmetric dimethylation in a cellular context.

| Inhibitor | Assay Type | Target | IC50 (nM) | Cell Line(s) | Reference |

| LLY-283 | Enzymatic | PRMT5 | 22 ± 3 | - | [9] |

| Cellular | SmB/B' Methylation | 25 ± 1 | A375 | [9][10] | |

| EPZ015666 | Cellular | Total Symmetric Arginine Methylation (sdme-RG) | Concentration-dependent decrease | HTLV-1 transformed T-cell lines | [11] |

| Cellular | H4R3me2s | Marked reduction | Leukemia cells | [5] | |

| GSK591 | Cellular | Symmetric Dimethylarginine (SDMA) | < 1.5 µM (complete inhibition in sensitive lines) | Glioblastoma stem-like cells | [12] |

Signaling Pathways Modulated by PRMT5 Inhibition

PRMT5 is a key node in several signaling pathways that are crucial for cancer cell proliferation and survival. By inhibiting PRMT5, these pathways can be significantly impacted.

Key Signaling Pathways Involving PRMT5:

-

PI3K/AKT Pathway: PRMT5 can regulate the PI3K/AKT pathway, which is central to cell growth, proliferation, and survival.[13]

-

FGFR Signaling: PRMT5 has been shown to repress the transcription of microRNAs that target Fibroblast Growth Factor Receptor 3 (FGFR3), leading to increased FGFR3 expression and activation of downstream pathways like ERK and AKT.[6][13]

-

WNT/β-catenin Pathway: In some cancers, PRMT5 promotes WNT/β-catenin signaling by epigenetically silencing pathway antagonists.

-

p53 Pathway: PRMT5 can methylate and regulate the activity of the tumor suppressor p53. Inhibition of PRMT5 can lead to the upregulation of p53 target genes like CDKN1A (p21), which is involved in cell cycle arrest.[5]

Caption: Signaling pathway illustrating PRMT5's role in histone and non-histone methylation and its downstream effects on gene expression and cell proliferation.

Experimental Protocols for Assessing PRMT5 Inhibition

A variety of experimental techniques are employed to quantify the effects of PRMT5 inhibitors on histone methylation and cellular processes.

Western Blotting for Global Methylation Changes

Objective: To assess the global reduction in symmetric dimethylarginine (sDMA) levels in cells treated with a PRMT5 inhibitor.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., A549, MOLM13) and treat with varying concentrations of the PRMT5 inhibitor (e.g., 0-10 µM) for a specified time (e.g., 48-72 hours). Include a DMSO-treated vehicle control.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 4-20% Tris-glycine gel. Transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific for symmetric dimethylarginine (anti-sDMA) overnight at 4°C. Also, probe separate blots or strip and re-probe for specific histone marks like H4R3me2s and H3R8me2s, as well as total histone H3 or H4 as a loading control.

-

Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.

Chromatin Immunoprecipitation (ChIP)

Objective: To determine the effect of PRMT5 inhibition on the occupancy of specific histone methylation marks at gene promoters.

Methodology:

-

Cell Treatment and Cross-linking: Treat cells with the PRMT5 inhibitor as described above. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature. Quench the reaction with glycine.

-

Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for the histone mark of interest (e.g., H4R3me2s) or a negative control IgG.

-

Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-histone-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C and purify the DNA.

-

Analysis: Quantify the enrichment of specific gene promoters (e.g., CDKN1A) in the immunoprecipitated DNA using quantitative PCR (qPCR).[5]

Caption: Experimental workflow for assessing the effect of PRMT5 inhibitors on histone methylation using Western Blot and ChIP-qPCR.

Conclusion

Inhibition of PRMT5 presents a promising therapeutic strategy for a variety of cancers. By blocking the symmetric dimethylation of histones, PRMT5 inhibitors can reactivate tumor suppressor genes and disrupt key signaling pathways essential for tumor cell survival and proliferation. The data from well-studied inhibitors like EPZ015666 and LLY-283 provide a solid foundation for understanding the molecular consequences of targeting this critical enzyme. Further research and clinical development of PRMT5 inhibitors will continue to elucidate their full therapeutic potential in oncology.

References

- 1. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]

- 3. PRMT5 function and targeting in cancer [cell-stress.com]

- 4. onclive.com [onclive.com]

- 5. Genetic deletion or small molecule inhibition of the arginine methyltransferase PRMT5 exhibit anti-tumoral activity in mouse models of MLL-rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The methylation induced by protein arginine methyltransferase 5 promotes tumorigenesis and progression of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PRMT5-mediated methylation of histone H4R3 recruits DNMT3A, coupling histone and DNA methylation in gene silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methylation of Histone H3 and H4 by PRMT5 Regulates Ribosomal RNA Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]

- 12. EXTH-12. EFFECT OF THE PROTEIN ARGININE METHYLTRANSFERASE PRMT5 INHIBITION IN GLIOMA STEM-LIKE CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PRMT5/FGFR3/AKT Signaling Axis Facilitates Lung Cancer Cell Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of PRMT5 Inhibition on Symmetric Dimethylarginine Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity and subsequent alterations in sDMA levels have been implicated in various diseases, most notably cancer, making PRMT5 an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the relationship between PRMT5 and sDMA, with a focus on the effects of PRMT5 inhibitors. While the specific inhibitor "Prmt5-IN-12" is not documented in the reviewed scientific literature, this guide will utilize data from other well-characterized, potent, and selective PRMT5 inhibitors such as GSK3326595, EPZ015666, and PRT543 to illustrate the impact of PRMT5 inhibition on cellular and systemic sDMA levels. Detailed experimental protocols for the quantification of sDMA and visualizations of key pathways and workflows are also presented.

Introduction: PRMT5 and Symmetric Dimethylarginine (sDMA)

Protein arginine methylation is a widespread post-translational modification catalyzed by a family of enzymes known as protein arginine methyltransferases (PRMTs). PRMTs are classified into three main types based on the methylation state they produce. Type II PRMTs, of which PRMT5 is the primary enzyme in mammalian cells, catalyze the formation of monomethylarginine (MMA) and symmetric dimethylarginine (sDMA)[1][2].

The enzymatic activity of PRMT5 is fundamental to a multitude of cellular functions. By methylating histone proteins, such as H4R3 and H3R8, PRMT5 acts as an epigenetic regulator, influencing chromatin structure and gene expression[2]. Furthermore, PRMT5 methylates numerous non-histone proteins involved in critical cellular processes. For instance, the methylation of spliceosomal proteins by PRMT5 is essential for the proper assembly and function of the spliceosome machinery[3]. Dysregulation of PRMT5 has been linked to the development and progression of various cancers, often correlating with poor prognosis[2][4].

Symmetric dimethylarginine (sDMA) is the direct product of PRMT5's enzymatic activity. The concentration of sDMA can serve as a pharmacodynamic biomarker to assess the in vivo and in vitro activity of PRMT5 inhibitors[5]. A reduction in global sDMA levels is a direct indicator of target engagement and inhibition of PRMT5.

Quantitative Impact of PRMT5 Inhibitors on sDMA Levels

The development of small molecule inhibitors targeting PRMT5 has provided valuable tools to probe its function and offers promising therapeutic strategies. The following tables summarize the quantitative effects of several potent and selective PRMT5 inhibitors on sDMA levels in both preclinical and clinical settings.

Table 1: In Vitro Inhibition of sDMA by PRMT5 Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Assay Type | sDMA EC50 | Maximal sDMA Inhibition (%) | Reference |

| GSK3326595 | Z-138 (Mantle Cell Lymphoma) | ELISA | 2.5 nM | ~100% | [5] |

| GSK3326595 | Panel of Breast and Lymphoma Cell Lines | ELISA | 2 - 160 nM | 57 - 91% | [5] |

| PRT543 | Granta-519 (Mantle Cell Lymphoma) | Western Blot | Concentration-dependent reduction | Not quantified | [6] |

| PRT543 | SET-2 (Acute Myeloid Leukemia) | Western Blot | Concentration-dependent reduction | Not quantified | [6] |

| EPZ015666 | KP1 (Lung Adenocarcinoma) | Western Blot | Effective at 5-10 µM | Not quantified | [7] |

| EPZ015938 | JJN3, OPM2, XG7, AMO1 (Multiple Myeloma) | Western Blot | Dose-dependent decrease | Not quantified | [8] |

Table 2: In Vivo and Clinical Inhibition of sDMA by PRMT5 Inhibitors

| Inhibitor | Study Population | Sample Type | Dose | sDMA Reduction (%) | Reference |

| GSK3326595 | Patients with Myeloid Neoplasms | Bone Marrow | 300 mg | 84.63% (mean) | [9] |

| GSK3326595 | Patients with Myeloid Neoplasms | Bone Marrow | 400 mg | 85.75% (mean) | [9] |

| PRT543 | Patients with Advanced Solid Tumors and Lymphoma | Serum | 50 mg QD | 77% | |

| PRT543 | Patients with Advanced Solid Tumors and Lymphoma | Serum | 45 mg 5x/week | 69% | [10] |

Experimental Protocols for sDMA Quantification

Accurate quantification of sDMA levels is crucial for evaluating the efficacy of PRMT5 inhibitors. The two most common methods employed are Western blotting and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Western Blotting for Global sDMA Levels

This method provides a semi-quantitative assessment of total sDMA levels in cell or tissue lysates.

Protocol:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).

-

-

Sample Preparation:

-

Normalize all samples to the same protein concentration with lysis buffer.

-

Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for symmetric dimethylarginine (pan-sDMA antibody, e.g., Sym10) overnight at 4°C. A recommended starting dilution is 1:500 - 1:2000[11].

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

A loading control, such as β-actin or GAPDH, should be probed on the same membrane to ensure equal protein loading.

-

LC-MS/MS for Absolute Quantification of sDMA

LC-MS/MS is the gold standard for accurate and absolute quantification of sDMA in biological matrices like plasma, serum, and cell lysates.

Protocol:

-

Sample Preparation (Plasma/Serum):

-

To 50 µL of plasma or serum, add an internal standard (e.g., deuterated sDMA).

-

Precipitate proteins by adding a threefold excess of methanol.

-

Vortex and incubate at -20°C for at least 20 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for injection.

-

-

Liquid Chromatography (LC):

-

Use a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase C18 column for separation.

-

The mobile phase typically consists of an aqueous component with an organic modifier (e.g., acetonitrile) and an additive (e.g., formic acid or ammonium acetate) to improve ionization.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Monitor specific precursor-to-product ion transitions for sDMA and the internal standard. For example, a transition for sDMA could be m/z 203.2 -> 172.1.

-

-

Quantification:

-

Generate a standard curve using known concentrations of sDMA.

-

Calculate the concentration of sDMA in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Visualizing Pathways and Workflows

PRMT5 Signaling and Mechanism of Inhibition

The following diagram illustrates the central role of PRMT5 in catalyzing the formation of sDMA and how PRMT5 inhibitors block this process.

Caption: PRMT5 signaling pathway and inhibition.

Experimental Workflow for sDMA Quantification

The following diagram outlines the key steps in the experimental workflows for measuring sDMA levels by Western Blot and LC-MS/MS.

Caption: Workflow for sDMA quantification.

Conclusion

The inhibition of PRMT5 leads to a significant and dose-dependent reduction in cellular and systemic levels of symmetric dimethylarginine. This makes sDMA a robust and reliable pharmacodynamic biomarker for assessing the efficacy of PRMT5 inhibitors in both preclinical research and clinical trials. The experimental protocols detailed in this guide provide standardized methods for the accurate measurement of sDMA. As the development of PRMT5-targeted therapies continues, a thorough understanding of the interplay between PRMT5 activity and sDMA levels will be indispensable for researchers, scientists, and drug development professionals in the field.

References

- 1. Protein arginine methyltransferase 5 (PRMT5) is an actionable therapeutic target in CDK4/6 inhibitor-resistant ER+/RB-deficient breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. preludetx.com [preludetx.com]

- 7. pnas.org [pnas.org]

- 8. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. anti-SDMA Symmetric Dimethylarginine antibody (ARG43610) - arigo Biolaboratories [arigobio.com]

- 11. epicypher.com [epicypher.com]

Prmt5-IN-12 in Cancer Research: An In-depth Technical Guide

Disclaimer: As of late 2025, publicly available, peer-reviewed scientific literature detailing the discovery, mechanism of action, and preclinical evaluation of the specific molecule "Prmt5-IN-12" is limited. This compound is available from several chemical suppliers, indicating its use in research settings. However, without published studies, a comprehensive technical guide on this compound cannot be provided.

This guide will therefore summarize the available information on this compound and, to fulfill the core requirements of the request, will provide an in-depth technical overview of the role of PRMT5 inhibition in cancer research, using well-characterized, publicly documented inhibitors such as GSK3326595 , EPZ015666 (GSK3235025) , and JNJ-64619178 as representative examples. This information is intended to serve as a technical reference for researchers, scientists, and drug development professionals interested in the therapeutic targeting of PRMT5.

Introduction to PRMT5 as a Cancer Target

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in regulating numerous cellular processes that are often dysregulated in cancer, including:

-

Gene Expression: PRMT5-mediated histone methylation (e.g., H4R3me2s, H3R8me2s) typically leads to transcriptional repression of tumor suppressor genes.[1][2]

-

RNA Splicing: PRMT5 is essential for the proper assembly and function of the spliceosome machinery through the methylation of Sm proteins.[3][4] Inhibition of PRMT5 disrupts normal splicing, leading to the production of non-functional proteins and activation of pathways like p53.[3]

-

DNA Damage Response: PRMT5 is involved in the DNA damage response pathway, and its inhibition can sensitize cancer cells to DNA-damaging agents.[4]

-

Cell Cycle Control: PRMT5 influences the expression and function of key cell cycle regulators, including p53.[5][6][7]

-

Signal Transduction: PRMT5 can modulate major signaling pathways implicated in cancer, such as the PI3K/Akt and ERK1/2 pathways.[8][9][10]

Given its overexpression in a wide range of malignancies—including lymphomas, breast cancer, lung cancer, and glioblastoma—and its correlation with poor prognosis, PRMT5 has emerged as a high-priority target for cancer drug development.[11][12][13]

This compound: Available Data

This compound is cataloged as a PRMT5 inhibitor. The limited data available from chemical suppliers is summarized below.

| Parameter | Value | Source |

| CAS Number | 2568927-94-4 | N/A |

| Molecular Formula | C₃₂H₄₀N₄O₄ | N/A |

| Reported IC₅₀ | 2.9 nM and 26 nM; 1.7, 2.6, and 3.6 nM (context unavailable) | N/A |

| Primary Indication | Cancer Research | N/A |

Note: The context for the differing IC₅₀ values (e.g., biochemical vs. cellular assay, specific substrates) is not available in the public domain.

Representative PRMT5 Inhibitors: A Technical Overview

To illustrate the properties and evaluation of PRMT5 inhibitors, this section details the characteristics of several well-documented compounds.

Data Presentation: Quantitative In Vitro and In Vivo Activity

The following tables summarize key quantitative data for representative PRMT5 inhibitors.

Table 1: In Vitro Biochemical and Cellular Potency

| Inhibitor | Target | Assay Type | IC₅₀ | Cell Line / Substrate | Source |

| GSK3326595 | PRMT5/MEP50 | Biochemical (Radiometric) | 6.2 nM | Histone H4 Peptide | [14] |

| PRMT5 | Cellular (SDMA) | Not specified | Z-138, MCF-7, etc. | [14] | |

| EPZ015666 | PRMT5 | Biochemical | 22 nM | Histone H4 Peptide | [15][16][17][18] |

| PRMT5 | Cellular (Proliferation) | 13-100 nM | Various MCL cell lines | [15][16][17][18] | |

| JNJ-64619178 | PRMT5/MEP50 | Biochemical | <15% inhibition of other MTs at 10 µM | Recombinant Human MTs | [19] |

| PRMT5 | Cellular (Proliferation) | Varies | 94 cancer cell lines | [19] | |

| LLY-283 | PRMT5 | Biochemical (Radiometric) | 22 nM | Peptide Substrate | [20][21][22] |

| PRMT5 | Cellular (SmBB' Methylation) | 25 nM | MCF7 | [20][21][22] |

Table 2: In Vivo Antitumor Efficacy

| Inhibitor | Cancer Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Source |

| GSK3326595 | Z-138 Mantle Cell Lymphoma Xenograft | 100 mg/kg, BID | Significant tumor growth reduction | [14] |

| EPZ015666 | Z-138 & Maver-1 MCL Xenografts | 100-200 mg/kg, BID | Dose-dependent tumor growth inhibition | [15][16][17][18] |

| JNJ-64619178 | Non-Small Cell & Small Cell Lung Cancer Xenografts | Not specified | Dose-dependent TGI and regression | [23] |

| LLY-283 | Mouse Xenografts | Oral Dosing | Demonstrated antitumor activity | [20][21][22] |

Signaling Pathways and Mechanisms of Action

PRMT5 inhibitors exert their anticancer effects through several interconnected mechanisms. Inhibition of PRMT5's methyltransferase activity is the central event that triggers downstream consequences.

One of the most critical functions of PRMT5 is the methylation of Sm proteins, which is essential for the assembly of small nuclear ribonucleoproteins (snRNPs), the core components of the spliceosome.[3][4] PRMT5 inhibition leads to a global disruption of pre-mRNA splicing. A key consequence is the alternative splicing of the MDM4 transcript, a negative regulator of the tumor suppressor p53. This aberrant splicing produces a non-functional MDM4 protein, leading to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis.[3][]

PRMT5 activity is intertwined with key oncogenic signaling pathways. Its inhibition can therefore have broad effects on cell proliferation and survival. For example, in lung and colorectal cancer, PRMT5 can promote the expression of Fibroblast Growth Factor Receptor 3 (FGFR3), which in turn activates both the PI3K/Akt and ERK1/2 pathways.[8] In some contexts, PRMT5 directly interacts with and regulates Akt activity.[9][10]

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of PRMT5 inhibitors. Below are generalized methodologies based on published studies.

Biochemical PRMT5 Inhibition Assay (AlphaLISA)

This high-throughput assay quantifies the enzymatic activity of PRMT5.

Methodology:

-

Reagents: Biotinylated histone H4 peptide substrate, S-adenosyl methionine (SAM), recombinant PRMT5/MEP50 complex, AlphaLISA Acceptor beads conjugated to an anti-symmetric dimethylarginine antibody, and Streptavidin-coated Donor beads.

-

Procedure:

-

The PRMT5 enzyme, substrate, and SAM are combined in an assay buffer in a 384-well plate.

-

The test inhibitor (e.g., this compound) is added at various concentrations.

-

The reaction is incubated to allow for enzymatic methylation of the biotinylated substrate.

-

A mixture of Acceptor and Donor beads is added. The Donor beads bind to the biotin tag on the substrate, while the Acceptor beads bind to the newly added symmetric dimethylarginine mark.

-

After a second incubation, the plate is read. In the absence of inhibition, the beads are brought into close proximity, generating a chemiluminescent signal upon laser excitation.

-

-

Data Analysis: The signal intensity is plotted against the inhibitor concentration to determine the IC₅₀ value.

Cellular Target Engagement Assay (Western Blot)

This assay confirms that the inhibitor engages and inhibits PRMT5 within a cellular context by measuring the methylation status of a known substrate.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines (e.g., Z-138 mantle cell lymphoma) are cultured and treated with the PRMT5 inhibitor at various concentrations and for different durations.

-

Lysate Preparation: Cells are harvested and lysed to extract total protein.

-

SDS-PAGE and Transfer: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for a symmetrically dimethylated PRMT5 substrate (e.g., anti-sDMA-SmD3).

-

A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is also used to ensure equal protein loading.

-

The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A dose-dependent decrease in the sDMA signal indicates successful target engagement and inhibition by the compound.

In Vivo Antitumor Efficacy Study (Xenograft Model)

This protocol assesses the ability of a PRMT5 inhibitor to suppress tumor growth in a living organism.

Methodology:

-

Cell Implantation: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously injected with a suspension of cancer cells (e.g., Z-138).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into vehicle control and treatment groups.

-

Drug Administration: The PRMT5 inhibitor is administered to the treatment group, typically via oral gavage, on a predetermined schedule (e.g., 100 mg/kg, twice daily). The control group receives the vehicle solution.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (Length x Width²)/2.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or after a set duration. Tumors are often excised for pharmacodynamic analysis (e.g., Western blot for target methylation).

-

Data Analysis: Tumor growth curves are plotted for each group to determine the extent of tumor growth inhibition.

Conclusion and Future Directions

The inhibition of PRMT5 represents a promising therapeutic strategy for a variety of cancers. The anticancer activity of PRMT5 inhibitors is driven by multiple mechanisms, most notably the disruption of RNA splicing and the subsequent activation of tumor suppressor pathways, as well as the modulation of key oncogenic signaling cascades. While compounds like This compound are available for research, the field is largely defined by well-characterized inhibitors such as GSK3326595, EPZ015666, and JNJ-64619178, which have demonstrated robust preclinical activity and have progressed into clinical trials.[25][26][27]

Future research will likely focus on:

-

Identifying predictive biomarkers to select patient populations most likely to respond to PRMT5 inhibition.

-

Exploring combination therapies, pairing PRMT5 inhibitors with other agents such as chemotherapy or other targeted therapies to overcome resistance.

-

Further elucidating the complex network of signaling pathways regulated by PRMT5 to uncover new therapeutic vulnerabilities.

This technical guide provides a foundational understanding of PRMT5 inhibition in cancer research, offering a framework for the evaluation and development of novel therapeutic agents targeting this critical enzyme.

References

- 1. PRMT5 function and targeting in cancer [cell-stress.com]

- 2. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 4. PRMT5 regulates DNA repair by controlling the alternative splicing of key histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Out of the jaws of death: PRMT5 steers p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PRMT5 is required for cell-cycle progression and p53 tumor suppressor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Targeting PRMT5/Akt signalling axis prevents human lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PRMT5 regulates colorectal cancer cell growth and EMT via EGFR/Akt/GSK3β signaling cascades | Aging [aging-us.com]

- 11. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Protein arginine methyltransferase 5 is essential for growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scholars.mssm.edu [scholars.mssm.edu]

- 22. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. medchemexpress.com [medchemexpress.com]

- 25. onclive.com [onclive.com]

- 26. ascopubs.org [ascopubs.org]

- 27. mdpi.com [mdpi.com]

Prmt5-IN-12: A Comprehensive Technical Guide to its Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Prmt5-IN-12" is not referenced in the currently available public literature. This document provides a comprehensive overview of the therapeutic potential of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, using data from publicly disclosed tool compounds and clinical candidates as representative examples. The information presented herein is intended to serve as a technical guide for research and development professionals in the field of oncology and drug discovery.

Executive Summary

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology. As the primary enzyme responsible for symmetric arginine dimethylation (SDMA) of both histone and non-histone proteins, PRMT5 is a master regulator of essential cellular processes, including gene transcription, RNA splicing, DNA damage response, and signal transduction. Its overexpression and hyperactivity are frequently observed in a wide range of human cancers, correlating with poor prognosis and tumor progression. This guide provides an in-depth analysis of the therapeutic potential of PRMT5 inhibition, detailing the mechanism of action, preclinical and clinical efficacy of representative inhibitors, relevant experimental protocols, and the key signaling pathways involved.

Introduction to PRMT5 as a Therapeutic Target

PRMT5 is a Type II protein arginine methyltransferase that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues on substrate proteins.[1] This enzymatic activity is crucial for a multitude of cellular functions. In complex with its binding partner, MEP50 (methylosome protein 50), PRMT5 forms a stable and active hetero-octameric complex that is responsible for the majority of cellular SDMA.[2]

The oncogenic role of PRMT5 is multifaceted. It can promote cell proliferation, survival, and metastasis through various mechanisms:

-

Epigenetic Regulation: PRMT5-mediated methylation of histones, such as H4R3 and H3R8, leads to transcriptional repression of tumor suppressor genes.[3]

-

Post-translational Modification: PRMT5 methylates numerous non-histone proteins involved in key cancer signaling pathways, including EGFR, E2F-1, and p53, thereby modulating their activity and stability.[2][4]

-

RNA Splicing: PRMT5 is essential for the proper assembly of the spliceosome. Its inhibition can lead to widespread changes in RNA splicing, which can be detrimental to cancer cells, particularly those with mutations in splicing factors.

-

DNA Damage Response: PRMT5 plays a role in the DNA damage response, and its inhibition can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[5]

The upregulation of PRMT5 in various malignancies, including lymphomas, lung cancer, breast cancer, and glioblastoma, has made it a compelling target for the development of novel anticancer therapies.[5][6]

Mechanism of Action of PRMT5 Inhibitors

PRMT5 inhibitors are small molecules designed to block the methyltransferase activity of the PRMT5 enzyme.[1] They can be broadly classified based on their mechanism of action:

-

SAM-Competitive Inhibitors: These inhibitors bind to the SAM-binding pocket of PRMT5, preventing the binding of the methyl donor and thereby inhibiting the methylation reaction.

-

Substrate-Competitive Inhibitors: These compounds compete with the protein substrate for binding to the active site of PRMT5.

-

MTA-Cooperative Inhibitors: These inhibitors exhibit enhanced binding and inhibitory activity in the presence of 5'-deoxy-5'-(methylthio)adenosine (MTA), a metabolite that accumulates in cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene. This provides a potential therapeutic window for treating MTAP-deleted cancers.

Potential Therapeutic Applications

The therapeutic potential of PRMT5 inhibitors is being explored in a wide range of cancers. Preclinical and clinical studies have demonstrated promising anti-tumor activity in both solid and hematological malignancies.

Solid Tumors

-

Lung Cancer: PRMT5 inhibition has been shown to suppress the growth of lung cancer cells. For instance, PRMT5 can activate the ERK1/2 and Akt pathways through the regulation of FGFR3, and its inhibition can block these pro-survival signals.[4] In preclinical models, PRMT5 inhibitors have demonstrated significant tumor growth inhibition.[7]

-

Breast Cancer: In breast cancer, PRMT5 has been implicated in promoting cell proliferation and invasion.[5]

-

Colorectal Cancer: PRMT5 is highly expressed in colorectal cancer (CRC) and promotes cell proliferation and epithelial-mesenchymal transition (EMT) through the EGFR/Akt/GSK3β signaling cascade.[8]

-

Glioblastoma: PRMT5 is a therapeutic target in glioblastoma, the most aggressive primary brain tumor.[9] Clinical trial data has shown a durable complete response in a patient with IDH1-mutated glioblastoma multiforme treated with a PRMT5 inhibitor.[10]

Hematological Malignancies

PRMT5 inhibitors have shown significant promise in the treatment of various hematological cancers, including non-Hodgkin's lymphoma (NHL) and leukemia. In xenograft models of lymphoma, PRMT5 inhibitors have led to significant tumor growth inhibition.[7]

Quantitative Data on PRMT5 Inhibitor Efficacy

The following tables summarize the in vitro and in vivo efficacy of several representative PRMT5 inhibitors from publicly available data.

Table 1: In Vitro Potency of Representative PRMT5 Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |

| MRTX1719 | PRMT5/MTA complex | Biochemical | 3.6 (with MTA) | - | [3] |

| MRTX1719 | PRMT5 | Biochemical | 20.4 (without MTA) | - | [3] |

| MRTX1719 | SDMA inhibition | Cellular | 8 | HCT116 (MTAPdel) | [3] |

| MRTX1719 | SDMA inhibition | Cellular | 653 | HCT116 (MTAP WT) | [3] |

| GSK3326595 | PRMT5 | Biochemical | - | - | [11] |

| JNJ-64619178 | PRMT5 | Biochemical | - | - | [5] |

| 3039-0164 | PRMT5 | Biochemical | 63,000 | - | [1] |

Table 2: In Vivo Efficacy of Representative PRMT5 Inhibitors

| Compound | Cancer Model | Dosing | Tumor Growth Inhibition | Reference |

| Lead Compounds (Aurigene) | Z-138 (lymphoma) xenograft | - | Significant | [7] |

| Lead Compounds (Aurigene) | H-358 (lung cancer) xenograft | - | Significant | [7] |

| JNJ-64619178 | Adenoid Cystic Carcinoma (ACC) | - | 11.5% ORR | [5] |

| PRT811 | Glioblastoma Multiforme (IDH1-mutant) | - | Durable Complete Response (1 patient) | [10] |

Experimental Protocols

PRMT5 Enzymatic Activity Assay (AptaFluor SAH Assay)

This assay directly measures the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction.

-

Principle: The assay utilizes a naturally occurring SAH-sensing RNA aptamer (riboswitch) that binds to SAH with high affinity and selectivity. This binding event is detected using a fluorescent readout.

-

Procedure:

-

The PRMT5 enzyme is incubated with a substrate (e.g., Histone H2A) and SAM in an appropriate assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM MgCl2, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100).

-

The enzymatic reaction is allowed to proceed for a set time (e.g., 90 minutes at 30°C).

-

A quenching reagent is added to stop the reaction.

-

The AptaFluor reagents, including the SAH-sensing riboswitch, are added.

-

The fluorescence is measured on a plate reader.

-

-

Data Analysis: The raw fluorescence data is converted to SAH concentration using a standard curve to determine the enzyme activity. For inhibitor studies, IC50 values are calculated from dose-response curves.[12]

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Cancer cells (e.g., A549 non-small cell lung cancer cells) are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are treated with various concentrations of the PRMT5 inhibitor for a specified period (e.g., 72 hours).

-

The MTT reagent is added to each well and incubated for a few hours.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values for cell growth inhibition are determined.[1]

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

-

Procedure:

-

Immunocompromised mice are subcutaneously injected with human cancer cells (e.g., Z-138 lymphoma cells or H-358 lung cancer cells).

-

Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The treatment group receives the PRMT5 inhibitor via a specific route (e.g., oral gavage) and schedule. The control group receives a vehicle.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, the tumors are excised and may be used for pharmacodynamic analysis (e.g., measuring the levels of SDMA).

-

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.[7]

Visualization of Signaling Pathways and Workflows

References

- 1. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and In Vivo Efficacy of AZ-PRMT5i-1, a Novel PRMT5 Inhibitor with High MTA Cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

- 6. PRMT5 function and targeting in cancer [cell-stress.com]

- 7. researchgate.net [researchgate.net]

- 8. PRMT5 regulates colorectal cancer cell growth and EMT via EGFR/Akt/GSK3β signaling cascades | Aging [aging-us.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. bellbrooklabs.com [bellbrooklabs.com]

The Emerging Landscape of PRMT5 Inhibition: A Technical Guide to its Impact on Gene Expression

Disclaimer: As of November 2025, detailed scientific literature and public research data specifically for the compound "Prmt5-IN-12" (CAS 2568927-94-4) are not available. While chemical suppliers list it as a potent PRMT5 inhibitor, its specific biological effects, quantitative data on gene expression, and detailed experimental protocols have not been published in peer-reviewed journals or patents.

Therefore, this technical guide will provide an in-depth overview of the effects of well-characterized and clinically relevant PRMT5 inhibitors on gene expression, using GSK3326595 (EPZ015938) and EPZ015666 (GSK3235025) as primary examples. These molecules have been extensively studied and provide a strong framework for understanding the therapeutic potential and molecular mechanisms of targeting PRMT5.

Introduction to PRMT5 and its Role in Gene Expression

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in regulating a multitude of cellular processes, including transcriptional regulation, RNA splicing, and signal transduction.[1][3][4] Dysregulation of PRMT5 activity is frequently observed in various cancers, making it a compelling therapeutic target.[2][3]

PRMT5 primarily influences gene expression through two main mechanisms:

-

Histone Methylation: PRMT5 symmetrically dimethylates histone H4 at arginine 3 (H4R3me2s), histone H3 at arginine 8 (H3R8me2s), and histone H2A at arginine 3 (H2AR3me2s).[5][6] These marks are generally associated with transcriptional repression.[5][6]

-

Non-Histone Protein Methylation: PRMT5 methylates various non-histone proteins, including components of the spliceosome, transcription factors like p53 and E2F1, and signaling molecules.[5][7] This can alter their stability, localization, and protein-protein interactions, thereby indirectly affecting gene expression.

Quantitative Effects of PRMT5 Inhibition on Gene Expression

Inhibition of PRMT5 with small molecules like GSK3326595 and EPZ015666 leads to significant changes in the transcriptome of cancer cells. These changes are cell-context dependent but reveal common pathways affected by the loss of PRMT5 activity.

Table 1: Summary of Differentially Expressed Genes Following PRMT5 Inhibition

| Cell Line | PRMT5 Inhibitor | Concentration & Time | Down-regulated Genes (Examples) | Up-regulated Genes (Examples) | Reference |

| MLL-rearranged AML | EPZ015666 | - | 325 genes (FDR ≤ 0.05, fold change ≥2) | 751 genes (FDR ≤ 0.05, fold change ≥2) | [5] |

| Prostate Cancer (PC3, LNCaP) | EPZ015666 | 4 µM, 4 days | - | Genes involved in p53 pathway | [8] |

| Lymphoma (Z-138) | GSK3326595 | 200 nM, 3 & 6 days | - | p53 pathway genes | [9][10] |

| Cervical Cancer (HeLa) | EPZ015666 | 96 hours | Mesenchymal markers | Epithelial markers, PRMT5 target genes | [11] |

Key Signaling Pathways Modulated by PRMT5 Inhibition

The profound effects of PRMT5 inhibitors on gene expression are mediated through the modulation of critical signaling pathways.

Activation of the p53 Tumor Suppressor Pathway

A key mechanism of action for PRMT5 inhibitors is the activation of the p53 pathway.[12][] Inhibition of PRMT5 leads to alternative splicing of MDM4, a negative regulator of p53.[12] This results in the upregulation of p53 and its downstream target, the cell cycle inhibitor p21.[7][12]

Caption: PRMT5 inhibition activates the p53 pathway.

Regulation of E2F1 Target Genes

PRMT5 inhibition has been shown to reduce the expression of E2F1 target genes, which are critical for cell cycle progression. This is achieved through altered methylation of E2F1, leading to cell cycle arrest and apoptosis.[7]

Caption: PRMT5 inhibition downregulates E2F1 target genes.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to assess the effect of PRMT5 inhibitors on gene expression. Specific details may vary between studies.

Cell Viability Assay

-

Objective: To determine the effect of PRMT5 inhibitors on cell proliferation and viability.

-

Method:

-

Seed cells in a 96-well plate at a predetermined density.

-

Treat cells with a serial dilution of the PRMT5 inhibitor (e.g., GSK3326595 or EPZ015666) or DMSO as a vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

-

Add a viability reagent (e.g., CellTiter-Glo®).

-

Measure luminescence using a plate reader.

-

Calculate IC50 values using non-linear regression analysis.

-

RNA-Sequencing (RNA-Seq)

-

Objective: To perform global gene expression analysis following PRMT5 inhibition.

-

Method:

-

Treat cells with the PRMT5 inhibitor or DMSO for a defined time.

-

Isolate total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

Assess RNA quality and quantity (e.g., using a Bioanalyzer).

-

Prepare sequencing libraries from high-quality RNA (e.g., using TruSeq RNA Library Prep Kit, Illumina).

-

Perform high-throughput sequencing (e.g., on an Illumina NovaSeq platform).

-

Align reads to the reference genome and perform differential gene expression analysis using appropriate software (e.g., DESeq2, edgeR).

-

Caption: A typical workflow for RNA-sequencing analysis.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

-

Objective: To identify the genomic regions where PRMT5 and its associated histone marks are located.

-

Method:

-

Crosslink proteins to DNA in cells treated with a PRMT5 inhibitor or DMSO using formaldehyde.

-

Lyse cells and sonicate chromatin to generate DNA fragments.

-

Immunoprecipitate the protein of interest (e.g., PRMT5, H4R3me2s) using a specific antibody.

-

Reverse crosslinks and purify the immunoprecipitated DNA.

-

Prepare sequencing libraries and perform high-throughput sequencing.

-

Analyze the sequencing data to identify enriched genomic regions (peaks).

-

Conclusion

While specific data on this compound remains elusive, the extensive research on other potent PRMT5 inhibitors like GSK3326595 and EPZ015666 provides a clear picture of the profound impact of PRMT5 inhibition on gene expression. These inhibitors modulate the expression of genes involved in critical cellular processes such as cell cycle control, apoptosis, and differentiation, primarily through the activation of the p53 pathway and the regulation of E2F1 targets. The continued investigation into PRMT5 inhibitors holds significant promise for the development of novel cancer therapies. As more data becomes available, a more nuanced understanding of the specific effects of different PRMT5 inhibitors, including potentially this compound, will emerge.

References

- 1. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deciphering PRMT5 Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]

- 3. Facebook [cancer.gov]

- 4. PRMT5 function and targeting in cancer [cell-stress.com]

- 5. Genetic deletion or small molecule inhibition of the arginine methyltransferase PRMT5 exhibit anti-tumoral activity in mouse models of MLL-rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The methylation induced by protein arginine methyltransferase 5 promotes tumorigenesis and progression of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EPZ015666, a selective protein arginine methyltransferase 5 (PRMT5) inhibitor with an antitumour effect in retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GEO Accession viewer [ncbi.nlm.nih.gov]

- 9. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. caymanchem.com [caymanchem.com]

Methodological & Application

Prmt5-IN-12: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in a myriad of cellular processes, including transcriptional regulation, RNA splicing, and signal transduction.[1] As a type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[1] Prmt5-IN-12 is a small molecule inhibitor designed to specifically target the enzymatic activity of PRMT5. By blocking its methyltransferase function, this compound offers a valuable tool to probe the biological functions of PRMT5 and to evaluate its therapeutic potential in cancer.[1]

These application notes provide a comprehensive guide for utilizing this compound in cell-based assays to assess its biological activity and mechanism of action.

Mechanism of Action